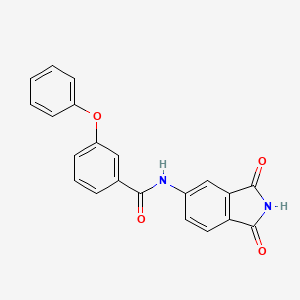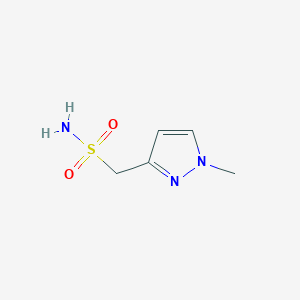
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide” is a chemical compound with the CAS Number: 1551828-30-8 . It has a molecular weight of 175.21 . The IUPAC name for this compound is also "(1-methyl-1H-pyrazol-3-yl)methanesulfonamide" .
Molecular Structure Analysis
The InChI code for “(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide” is1S/C5H9N3O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide” is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry: Drug Discovery
The pyrazole core of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is significant in medicinal chemistry. Pyrazoles are known for their role in the synthesis of bioactive chemicals, which are crucial in drug discovery . The compound’s structure allows for the creation of various derivatives that can be used to develop new pharmaceuticals with potential therapeutic effects.
Agrochemistry: Pesticide Development
In agrochemistry, this compound’s derivatives can be synthesized to create pesticides. The pyrazole moiety is often used in the development of agrochemicals due to its effectiveness in controlling pests and improving crop yields .
Coordination Chemistry: Ligand Synthesis
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide can act as a ligand in coordination chemistry. Its molecular structure allows it to bind with metal ions, forming complexes that are studied for their catalytic properties or potential use in materials science .
Organometallic Chemistry: Catalyst Design
In organometallic chemistry, the pyrazole ring can be utilized to design catalysts. These catalysts can accelerate chemical reactions, which is beneficial for industrial processes and the synthesis of various compounds .
Biological Research: Activity Profiling
The biological activities of pyrazole derivatives, including anti-inflammatory, antibacterial, and antitumor properties, make them valuable in biological research. Scientists can study the activity profile of these compounds to understand their mechanisms of action and potential applications in treating diseases .
Synthetic Chemistry: Green Synthesis
The pyrazole scaffold is also explored in synthetic chemistry for green synthesis approaches. Researchers aim to develop environmentally friendly methods to synthesize these compounds, reducing the use of hazardous substances and minimizing waste .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known to have diverse pharmacological effects .
properties
IUPAC Name |
(1-methylpyrazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWGPXXLPUFFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

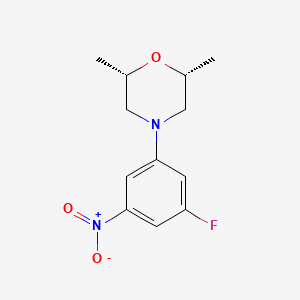
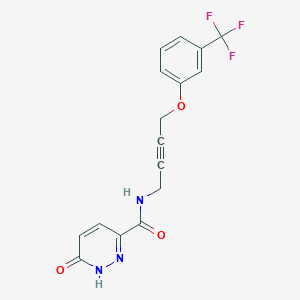
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2974676.png)

![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)
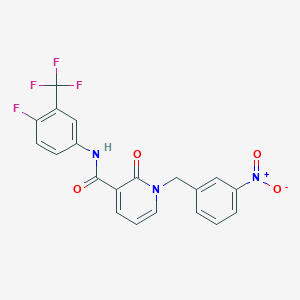


![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)
![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)
![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)
